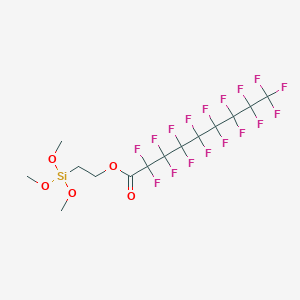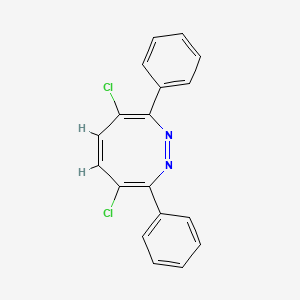
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine is a synthetic organic compound characterized by its unique structure, which includes two phenyl groups and two chlorine atoms attached to a diazocine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenyl derivatives, while reduction can produce various hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
(3E,5Z,7E)-3,5,7-decatrienoic acid: Shares a similar structural motif but differs in functional groups and reactivity.
(1E,3E,5Z,7E)-8-Phenyl-1,3,5,7-octatetraen-1-yl]benzene: Another compound with a similar conjugated system but different substituents.
Uniqueness
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine is unique due to its specific arrangement of chlorine and phenyl groups on the diazocine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H12Cl2N2 |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
(3E,5Z,7E)-4,7-dichloro-3,8-diphenyldiazocine |
InChI |
InChI=1S/C18H12Cl2N2/c19-15-11-12-16(20)18(14-9-5-2-6-10-14)22-21-17(15)13-7-3-1-4-8-13/h1-12H/b12-11-,15-11?,16-12?,17-15+,18-16+,21-17?,22-18?,22-21? |
Clave InChI |
MKGANQDXIYOKEU-QHANDIEVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C/2=C(/C=C\C(=C(/N=N2)\C3=CC=CC=C3)\Cl)\Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C(N=N2)C3=CC=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
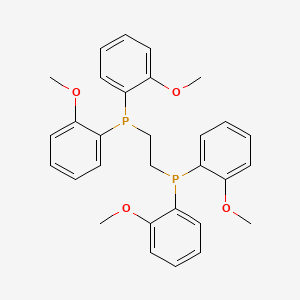
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
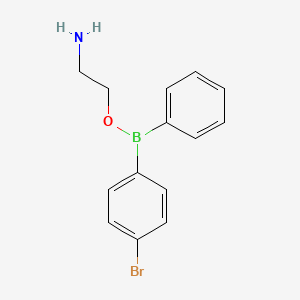
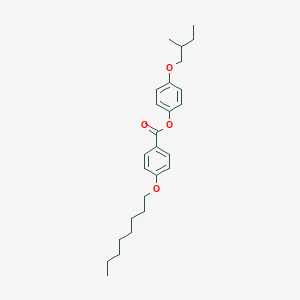
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
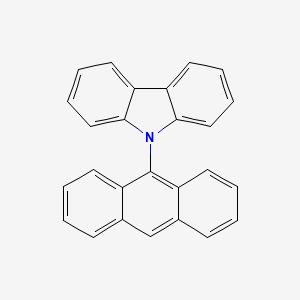
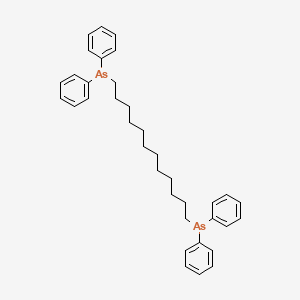
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
![5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14423397.png)
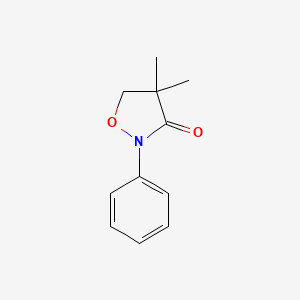
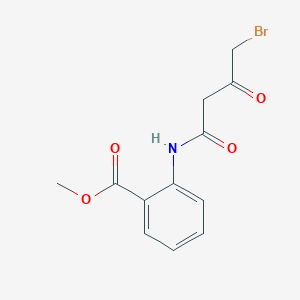
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
